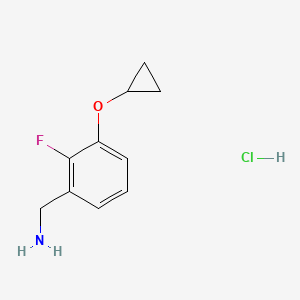
(3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride” is a versatile chemical compound used in scientific research. Its unique structure enables diverse applications, making it an invaluable tool in drug discovery and materials science. The CAS Number for this compound is 1955548-93-2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C10H12FNO.ClH/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8;/h1-3,8H,4-6,12H2;1H . This indicates that the molecule is composed of 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom, along with one molecule of hydrochloric acid.Scientific Research Applications
Reversible Cholinesterase Inhibitors
Research on reversible cholinesterase inhibitors, which share structural similarities with (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride, highlights their potential as prophylactic agents against organophosphate poisoning. These compounds, by inhibiting acetylcholinesterase (AChE), offer a protective measure against organophosphorus compounds (OPCs) that pose significant health hazards due to their AChE inhibition properties (Lorke & Petroianu, 2018).
Fluorophores in Molecular Imaging
Fluorophores, including those structurally related to this compound, are crucial in molecular imaging for cancer diagnosis. Their ability to be used with relatively inexpensive equipment for real-time cancer detection marks an important application in non-invasive cancer diagnostics. However, the toxicity of these compounds needs careful evaluation to ensure safe administration to patients (Alford et al., 2009).
Environmental and Health Hazards of Chemical Compounds
Understanding the occurrence, toxicity, and degradation of chemical compounds similar to this compound in the environment is crucial. These compounds, due to their broad-spectrum antibacterial properties, are widely used in consumer products but pose risks of toxicity and contribute to environmental pollution. The excessive use of such compounds may also lead to the emergence of resistant bacterial strains (Bedoux et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(3-cyclopropyloxy-2-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8;/h1-3,8H,4-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEXFUUJAMDUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

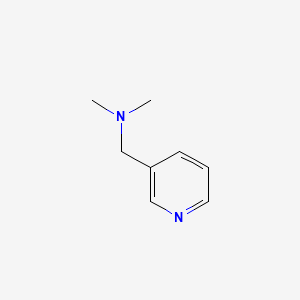
![4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2726955.png)
![3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2726956.png)
![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2726961.png)
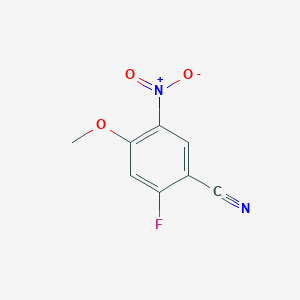

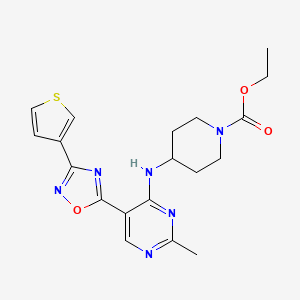
![4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B2726965.png)

![ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate](/img/structure/B2726968.png)
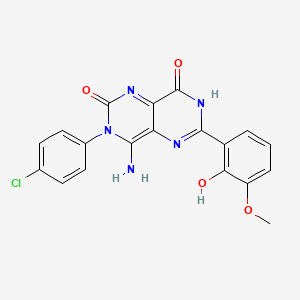
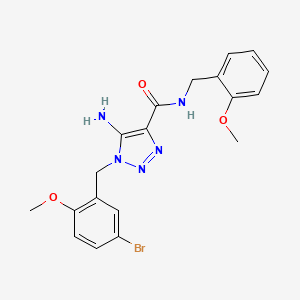
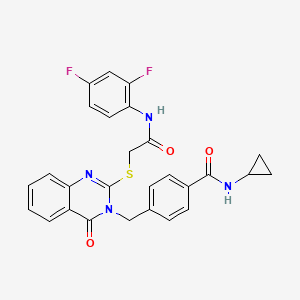
![1-Tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2726973.png)